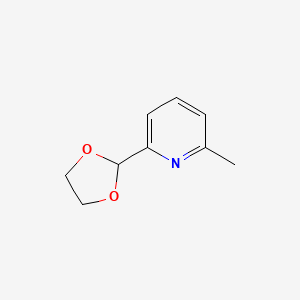

2-(1,3-Dioxolan-2-yl)-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h2-4,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLNLMMLCNZBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370198 | |

| Record name | 2-(1,3-dioxolan-2-yl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92765-75-8 | |

| Record name | 2-(1,3-dioxolan-2-yl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Significance Within Heterocyclic Chemistry

2-(1,3-Dioxolan-2-yl)-6-methylpyridine is a heterocyclic compound featuring a pyridine (B92270) ring substituted at the 2-position with a 1,3-dioxolane (B20135) group and at the 6-position with a methyl group. nih.govstenutz.eu The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental motif in a vast array of natural products and pharmaceutical agents. nih.govopenaccessjournals.comnih.gov The nitrogen atom imparts basicity and unique electronic properties to the ring, making it a key component in ligand design and drug-receptor interactions. nih.govnih.gov

The 1,3-dioxolane group is a cyclic acetal (B89532) that serves as a protecting group for the carbonyl functionality from which it is typically derived. researchgate.net In the context of this compound, this moiety masks a formyl group, which can be readily deprotected under acidic conditions. This latent aldehyde functionality is a key feature that allows for a wide range of chemical transformations. The methyl group at the 6-position can also be a site for further chemical modification.

The combination of these structural elements within a single molecule provides a unique platform for chemical synthesis. The pyridine nitrogen offers a coordination site for metal ions, the protected aldehyde allows for sequential and controlled reactions, and the methyl group presents another handle for derivatization. This trifunctional nature makes this compound a highly versatile and significant player in the realm of heterocyclic chemistry.

Overview of Research Areas and Contributions

Strategies for the Construction of the Pyridine-Dioxolane Core

The formation of the fundamental pyridine-dioxolane structure can be achieved through several reliable synthetic pathways.

The most direct and widely used method for the synthesis of this compound is the acetalization of its corresponding aldehyde precursor, 6-methylpyridine-2-carboxaldehyde. scbt.comsigmaaldrich.com This reaction involves the protection of the aldehyde group as a cyclic acetal (B89532).

The process typically involves reacting 6-methylpyridine-2-carboxaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org To drive the reaction to completion, water, a byproduct of the reaction, is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. Common acid catalysts for this transformation include p-toluenesulfonic acid (p-TSA) or a Lewis acid. organic-chemistry.orgresearchgate.net The reaction is generally performed in a non-polar solvent like toluene (B28343) or benzene (B151609) under reflux conditions.

| Reactants | Catalyst | Solvent | Conditions |

|---|---|---|---|

| 6-Methylpyridine-2-carboxaldehyde, Ethylene Glycol | p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux with Dean-Stark trap |

| 6-Methylpyridine-2-carboxaldehyde, Ethylene Glycol | Lewis Acid (e.g., Ce(OTf)3) | Dichloromethane | Room Temperature |

| 6-Methylpyridine-2-carboxaldehyde, Ethylene Glycol | Tetrabutylammonium tribromide | Absolute Alcohol | Mild, Room Temperature |

An alternative approach to the pyridine-dioxolane core involves the synthesis of the precursor aldehyde through functional group interconversion from a more readily available starting material, such as 2,6-lutidine (2,6-dimethylpyridine). wikipedia.orgchemicalbook.compsu.edu One strategy is the selective oxidation of one of the methyl groups of 2,6-lutidine to an aldehyde. This can be a challenging transformation due to the potential for over-oxidation to the carboxylic acid or oxidation of both methyl groups. google.com However, specific oxidizing agents and controlled reaction conditions can achieve the desired mono-oxidation. For instance, selenium dioxide (SeO2) is a classic reagent for oxidizing benzylic methyl groups to aldehydes. Following the successful oxidation to 6-methylpyridine-2-carboxaldehyde, the resulting aldehyde is then protected via acetalization as described in section 2.1.1.

Another functional group interconversion strategy could involve starting with 2-bromo-6-methylpyridine, performing a halogen-metal exchange, and then reacting with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group, which is subsequently protected.

Derivatization of this compound

With the aldehyde functionality masked by the stable dioxolane group, the rest of the molecule is available for a variety of chemical transformations. The dioxolane group is generally stable to bases, nucleophiles, and many oxidizing and reducing agents, making it an effective protecting group. organic-chemistry.org

The methyl group at the 6-position of the pyridine ring is benzylic-like and can be deprotonated by a strong base to form a nucleophilic carbanion. This process, often referred to as lateral lithiation, typically employs organolithium reagents like n-butyllithium (n-BuLi) or sterically hindered bases such as lithium diisopropylamide (LDA) at low temperatures. clockss.orgresearchgate.netresearchgate.net The resulting lithiated species can then react with various electrophiles in alkylation or acylation reactions.

For example, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces a new alkyl chain at the 6-position. Similarly, reaction with acylating agents like acid chlorides or esters would yield a ketone. These reactions expand the carbon framework of the molecule. researchgate.net

| Starting Material | Base | Electrophile (E+) | Product Structure |

|---|---|---|---|

| This compound | n-BuLi / THF, -78 °C | R-X (Alkyl Halide) | Py-CH2-R |

| This compound | LDA / THF, -78 °C | R'COCl (Acyl Chloride) | Py-CH2-C(O)R' |

| This compound | n-BuLi / THF, 0 °C to r.t. | Epoxide | Py-CH2-CH2-CH(OH)-R'' |

The protected pyridine core can undergo various oxidation and reduction reactions.

Oxidation: The methyl group at the 6-position can be oxidized to a carboxylic acid group. A strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can be used for this transformation. chemicalbook.com Under controlled conditions, the dioxolane protecting group and the pyridine ring can remain intact. This yields 6-(1,3-dioxolan-2-yl)picolinic acid, a valuable bifunctional molecule. The pyridine ring itself can be oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). prepchem.com

Reduction: The aldehyde functionality can be regenerated from the dioxolane group under acidic conditions. organic-chemistry.org If a reduction of the aldehyde is desired, it can be achieved concurrently with deprotection using reagents like nickel boride, which can reduce the acetal directly to an alcohol. rsc.orgresearchgate.net Alternatively, the pyridine ring itself can be reduced. Catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) under hydrogen pressure can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. researchgate.net This reaction typically requires forcing conditions, and the dioxolane group is expected to be stable.

The pyridine ring of this compound can be functionalized through carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings. wikipedia.orgresearchgate.netslideshare.net

To utilize these reactions, a halogen atom must first be introduced onto the pyridine ring. This can be achieved through electrophilic halogenation. The positions on the pyridine ring (3, 4, or 5) are available for substitution. Once a bromo- or iodo- derivative of this compound is synthesized, it can serve as a substrate for cross-coupling.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base forms a new carbon-carbon bond, leading to the synthesis of biaryl or styrenyl pyridine derivatives. wikipedia.orgnih.govresearchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkynyl substituent onto the pyridine ring. beilstein-journals.org

These reactions are highly versatile and tolerate a wide range of functional groups, making them powerful tools for creating complex derivatives. nih.gov

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Py-X + R-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | Py-R (R=Aryl, Vinyl) |

| Heck Coupling | Py-X + Alkene | Pd(OAc)2, Ligand, Base | Py-Alkene |

| Sonogashira Coupling | Py-X + Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | Py-Alkyne |

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Methodologies (e.g., Suzuki, Negishi, Ullmann)

Cross-coupling reactions are a cornerstone for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to prepare substituted pyridines.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron species with an organohalide, catalyzed by a palladium complex. nih.gov In the context of pyridine synthesis, this typically involves the coupling of a pyridyl boronic acid or boronic ester with a halide partner, or vice versa. wikipedia.orgnih.gov For instance, derivatives of this compound can be synthesized by coupling a suitable halopyridine precursor with an appropriate boronic acid. Recent advancements have shown that heteroaryl fluorosulfates can act as highly effective coupling partners in Suzuki reactions, exhibiting a reactivity pattern distinct from traditional halides and triflates. nih.gov This chemoselectivity allows for the stepwise synthesis of polysubstituted pyridines, providing a strategic approach to complex derivatives. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. nih.govacs.org This method is particularly powerful for preparing bipyridine derivatives due to its high yields, tolerance of various functional groups, and mild reaction conditions. nih.govnih.govacs.org The synthesis generally proceeds by preparing a pyridyl zinc halide from a halopyridine (such as 2-bromo-6-methylpyridine) via transmetallation with an organolithium reagent or direct reaction with activated zinc. nih.gov This organozinc reagent can then be coupled with a second halopyridine, such as a derivative containing the 2-(1,3-dioxolan-2-yl) moiety, using a palladium catalyst like Pd(PPh₃)₄. nih.gov

Ullmann Coupling: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. thieme-connect.deresearchgate.net This methodology has been extended to the synthesis of bipyridine derivatives. For example, a reaction between 2-bromopyridine and a bromo-substituted pyridine carrying a dioxolane group, such as 2-bromo-6-(1,3-dioxolan-2-yl)pyridine, can be used. One study reported that the coupling of these two compounds resulted in a mixture of three different bipyridine products, demonstrating the reaction's utility in creating complex heterocyclic systems. nih.gov

Interactive Table: Product Distribution in Ullmann-type Coupling nih.gov

| Reactant A | Reactant B | Product | Product Ratio |

| 2-Bromopyridine | 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | 2,2′-Bipyridine | 3 |

| 2-Bromopyridine | 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | 6-(1,3-Dioxolan-2-yl)-2,2′-bipyridine | 1 |

| 2-Bromopyridine | 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | 6,6′-Di(1,3-dioxolan-2-yl)-2,2′-bipyridine | 2 |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. nih.govrsc.org For pyridine derivatives, the nitrogen atom can act as an endogenous directing group, guiding transition-metal catalysts to selectively activate the C-H bonds at the C2 and C6 positions (the ortho positions). nih.govnih.govrsc.org

Several catalytic systems based on palladium, rhodium, and iridium have been developed for this purpose. researchgate.netnih.gov One approach involves the use of a transient activator, where the pyridine nitrogen is temporarily alkylated in situ to form a pyridinium (B92312) salt. This enhances the reactivity of the C-H bonds at the 2- and 6-positions, allowing for subsequent arylation under palladium/copper catalysis. nih.gov Another innovative strategy employs a pincer ligand system where the pyridine nitrogen coordinates to a Lewis acidic boron center, which directs a transition metal like iridium or rhodium to selectively cleave the C2-H bond. nih.gov

While direct C-H dioxolanation is not a commonly reported transformation, these C-H activation methodologies can be used to install other functional groups at the 2-position of 6-methylpyridine. The resulting intermediate can then be converted to the desired dioxolane-containing product through subsequent synthetic steps.

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes for constructing cyclic molecules and can be applied to the synthesis of both the pyridine and dioxolane rings of the target compound.

Pyridine Ring Synthesis: The pyridine ring itself can be constructed through multicomponent cycloaddition strategies. The most classic example is the Hantzsch pyridine synthesis, which involves a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The reaction proceeds through a series of steps to form a 1,4-dihydropyridine, which is then oxidized to yield the aromatic pyridine ring. wikipedia.orgyoutube.com This approach allows for the assembly of substituted pyridines from acyclic precursors.

Dioxolane Ring Synthesis: The 1,3-dioxolane (B20135) ring is typically formed by the acetalization of a carbonyl compound with ethylene glycol. nih.gov However, it can also be constructed via a [3+2] cycloaddition. This reaction involves the addition of a three-atom component, such as a carbonyl ylide generated from an epoxide, to a two-atom component (a dipolarophile), like an aldehyde or ketone. rsc.org Such cycloadditions can provide access to substituted 1,3-dioxolanes with good control over stereochemistry.

Furthermore, cycloadditions can be used to modify an already-formed pyridine ring. In some advanced skeletal editing strategies, a pyridine is first converted to a dienamine intermediate, which can then undergo a [4+2] cycloaddition with a dienophile like an alkyne to build a new ring system. chemscene.com

Transformations of the Dioxolane Moiety (e.g., controlled hydrolysis)

The 1,3-dioxolane group in this compound is an acetal. In organic synthesis, acetals are one of the most common protecting groups for carbonyl functionalities like aldehydes and ketones. nih.gov The primary and most synthetically important transformation of this moiety is its removal (deprotection) to regenerate the parent carbonyl group.

This deprotection is achieved through controlled hydrolysis under acidic conditions. The reaction involves treating the dioxolane with aqueous acid, such as hydrochloric acid (HCl). The mechanism proceeds by protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water. This process ultimately liberates the original aldehyde (in this case, 2-formyl-6-methylpyridine) and ethylene glycol. The reaction is often performed in a mixture of water and an organic solvent like acetone (B3395972), where the acetone can facilitate the reaction via transacetalization. The stability of the dioxolane group to basic and nucleophilic conditions allows it to protect the aldehyde functionality while other chemical modifications are performed elsewhere on the molecule. nih.gov

Iii. Chemical Reactivity and Mechanistic Studies of 2 1,3 Dioxolan 2 Yl 6 Methylpyridine

Reactivity Profiles of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient heteroaromatic system. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack compared to benzene (B151609), while making it susceptible to nucleophilic substitution. The presence of a methyl group at the 6-position and a dioxolane-protected formyl group at the 2-position introduces further electronic and steric considerations.

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. When reactions do occur, they typically favor substitution at the C-3 (or C-5) position, which is less deactivated than the C-2, C-4, and C-6 positions. chemguide.co.uk For 2-(1,3-Dioxolan-2-yl)-6-methylpyridine, the C-2 and C-6 positions are occupied. The remaining C-3, C-4, and C-5 positions are available for substitution. The methyl group at C-6 is a weak activating group, while the dioxolanyl group at C-2 has a deactivating inductive effect. Therefore, electrophilic attack is predicted to occur preferentially at the C-3 or C-5 positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. researchgate.netzenodo.org In this compound, the C-2 and C-6 positions are already substituted. However, if a suitable leaving group were present, these positions would be highly activated. Nucleophilic attack on the ring itself is less common without a leaving group but can be forced under harsh conditions. The reactivity of substituted pyridines in SNAr reactions is generally faster than that of corresponding nitroarenes. researchgate.net The rate and regioselectivity of these reactions are heavily influenced by the nature of the nucleophile and the reaction conditions. rsc.org For instance, in pentafluoropyridine, the site of nucleophilic attack (C-2 vs. C-4) can be controlled by the reaction conditions and the nucleophile's strength. rsc.org

Table 1: Predicted Regioselectivity of Substitution on the Pyridine Nucleus

| Reaction Type | Reagent Type | Predicted Position of Attack | Rationale |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺) | C-3 or C-5 | The pyridine nitrogen deactivates the ring, directing substitution to the least deactivated positions. chemguide.co.uk |

| Nucleophilic Substitution | Nucleophiles (e.g., R-Li) | C-4 | The C-2 and C-6 positions are electronically favored for nucleophilic attack but are sterically hindered or occupied. researchgate.net |

The lone pair of electrons on the pyridine nitrogen atom allows for facile N-oxidation to form the corresponding pyridine N-oxide. This transformation significantly alters the reactivity of the heterocyclic ring.

N-Oxidation: Oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, such as dimethyldioxirane (B1199080) (DMDO) or m-chloroperoxybenzoic acid (m-CPBA). researchgate.netmdpi.com The rate of N-oxidation is sensitive to steric effects; substituents at the C-2 position can hinder the approach of the oxidant. researchgate.net In the case of this compound, the presence of substituents at both C-2 and C-6 positions would be expected to slow the rate of N-oxidation compared to unsubstituted pyridine. The resulting N-oxide, this compound N-oxide, has altered electronic properties, with the N-oxide oxygen atom being able to donate electron density back into the ring, thereby activating the C-2 and C-4 positions for both electrophilic and nucleophilic attack. scripps.edu

Rearrangements: Pyridine N-oxides can undergo various rearrangement reactions, often under thermal or photochemical conditions. The Meisenheimer rearrangement is a classic example, involving the migration of a group from the nitrogen to the oxygen atom. researchgate.net Other rearrangements can be induced by reagents like acetic anhydride (B1165640) or phosphorus oxychloride, which typically lead to the introduction of a substituent at the C-2 position. However, since the C-2 position is already substituted in the target molecule, such rearrangements might lead to more complex products or be inhibited.

The nucleophilic nitrogen atom of the pyridine ring can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts.

The rate and success of quaternization are highly dependent on the steric environment around the nitrogen atom. mostwiedzy.plmdpi.com Studies on the quaternization of 2-methylpyridine (B31789) show that the methyl group at the C-2 position provides significant steric hindrance, reducing the reaction yield compared to unsubstituted pyridine. mostwiedzy.plmdpi.com For this compound, substituents are present on both sides of the nitrogen atom (at C-2 and C-6), which would create substantial steric hindrance. This would likely necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve quaternization with an alkylating agent.

Table 2: Steric Influence on Pyridine Quaternization Yield

| Pyridine Derivative | Alkylating Agent | Relative Yield | Reference |

| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 78% | mdpi.com |

| 2-Methylpyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 31% | mdpi.com |

| This compound | Alkyl Halide (Predicted) | Low to Moderate | Inferred from steric hindrance at C-2 and C-6. |

Reactivity of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality

The 1,3-dioxolane group serves as a protecting group for a formyl (aldehyde) functionality. Its reactivity is characteristic of cyclic acetals.

Deacetalization: Acetals are stable to bases but are readily hydrolyzed under acidic conditions to regenerate the parent carbonyl compound and the diol. researchgate.net The mechanism of deacetalization for this compound involves the protonation of one of the dioxolane oxygen atoms by an acid catalyst. This is followed by the cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water on the carbocation, followed by deprotonation and release of ethylene (B1197577) glycol, yields the parent aldehyde, 6-methylpyridine-2-carbaldehyde. researchgate.net Various Lewis acids or Brønsted acids can catalyze this hydrolysis. researchgate.net

Transacetalization: In the presence of an acid catalyst and another alcohol or diol, the 1,3-dioxolane group can undergo a transacetalization reaction. researchgate.net The mechanism is similar to deacetalization, but instead of water, another alcohol molecule acts as the nucleophile attacking the intermediate oxocarbenium ion. This results in the formation of a new acetal or ketal. This reaction is typically performed under anhydrous conditions to favor the formation of the new acetal.

Stability in Basic Conditions: The 1,3-dioxolane acetal is highly stable under basic and nucleophilic conditions. researchgate.net This stability is a key reason for its use as a protecting group in organic synthesis. The absence of an acidic proton on the acetal carbon and the poor leaving group ability of alkoxides prevent base-mediated degradation pathways.

Stability in Oxidative Conditions: The acetal functionality is generally resistant to a wide range of oxidizing agents, particularly those that target alcohols or aldehydes. nih.gov For example, reagents like potassium permanganate (B83412) or osmium tetroxide would not be expected to react with the dioxolane ring under standard conditions. However, extremely harsh oxidative conditions could potentially lead to degradation. The stability of the dioxolane allows for selective oxidation at other sites in the molecule, such as the pyridine ring or the methyl group, if appropriate reagents are chosen.

Transformations to Cyclic Carbonates

The 2-(1,3-dioxolan-2-yl) moiety in the title compound is a cyclic acetal, specifically a protecting group for a formyl (aldehyde) function derived from ethylene glycol. While not a direct precursor, this group enables the formation of cyclic carbonates through a sequential process. The most established pathway involves the deprotection of the acetal followed by the conversion of the liberated diol into a cyclic carbonate.

The initial step is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring to yield 2-formyl-6-methylpyridine and 1,2-ethanediol (B42446) (ethylene glycol). organic-chemistry.org This reaction is a standard procedure in organic synthesis for deprotecting aldehydes and ketones. organic-chemistry.org

Step 1: Hydrolysis of the Dioxolane

Following hydrolysis, the liberated 1,2-ethanediol can be converted into 1,3-dioxolan-2-one (ethylene carbonate). Numerous methods have been developed for this transformation, driven by the importance of cyclic carbonates as monomers for polycarbonates and as polar aprotic solvents. semanticscholar.orgmdpi.com A prominent green chemistry approach involves the reaction of diols with carbon dioxide (CO₂), which serves as an abundant and non-toxic C1 source. semanticscholar.orgbenthamopen.com These reactions often require catalysts and dehydrating agents to proceed under mild conditions, such as atmospheric CO₂ pressure and room temperature. semanticscholar.orgbath.ac.uk

For instance, a one-pot procedure using 1,3-diols, CO₂ at low pressure, and a combination of an organic base (like DBU) and tosyl chloride has been reported to efficiently produce six-membered cyclic carbonates. semanticscholar.orgchemicalbook.com A similar strategy can be adapted for five-membered rings from 1,2-diols. Computational studies suggest these reactions proceed via an addition/elimination pathway that retains the stereochemistry of the diol. semanticscholar.orgnih.gov

Table 1: Selected Methods for the Synthesis of Cyclic Carbonates from 1,2-Diols

| Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|

| 1,2-Ethanediol, CO₂ (1 atm), DBU, TsCl, NEt₃, MeCN, 0 °C to RT | 1,3-Dioxolan-2-one | Mild, atmospheric pressure route; avoids toxic phosgene (B1210022) derivatives. | semanticscholar.orgbath.ac.uk |

| 1,2-Ethanediol, Dimethyl Carbonate (DMC), K₂CO₃, Heat | 1,3-Dioxolan-2-one | Transesterification method; high yield and selectivity with basic catalysts. | benthamopen.com |

| 1,2-Ethanediol, CO₂, Zn(OAc)₂, CH₃CN, Heat, Pressure | 1,3-Dioxolan-2-one | Metal-acetate catalyzed direct carboxylation. | benthamopen.com |

| 1,2-Ethanediol, Urea (B33335), Metal Oxide Catalyst, Heat | 1,3-Dioxolan-2-one | Uses urea as a sustainable carbonyl source. | nih.gov |

Reactivity of the 6-Methyl Substituent

The methyl group at the 6-position of the pyridine ring exhibits reactivity characteristic of a benzylic position, owing to its direct attachment to the aromatic system. Its C-H bonds are weakened and susceptible to a variety of functionalization strategies.

The functionalization of the 6-methyl group is a valuable method for elaborating the molecular structure. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine nitrogen, facilitating deprotonation.

One of the most common strategies involves deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This is analogous to the well-established chemistry of 2,6-lutidine, where the methyl groups can be metalated. wikipedia.orgrsc.org The resulting anion can then react with a wide range of electrophiles, enabling the introduction of new functional groups.

Another approach involves radical-mediated C-H functionalization . These methods avoid the use of strong bases and can proceed under milder conditions. For example, photoredox catalysis can be used to generate a benzylic radical from the methyl group, which can then be trapped by various reagents. researchgate.net Studies on methylpyridines have shown that radical methylation can occur selectively at the α-position (C2 or C6). researchgate.net

Table 2: Examples of Benzylic Functionalization Reactions of the 6-Methyl Group

| Reaction Type | Reagents | Product Type | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Alkylation | 1. Strong Base (e.g., n-BuLi, LDA) 2. Alkyl Halide (R-X) | Extended Alkyl Chain (Py-CH₂-R) | Anionic (Deprotonation-Substitution) | wikipedia.orgrsc.org |

| Aldol-type Addition | 1. Strong Base (e.g., n-BuLi) 2. Aldehyde/Ketone (R₂C=O) | β-Hydroxyalkyl Pyridine (Py-CH₂-CR₂-OH) | Anionic (Deprotonation-Addition) | rsc.org |

| Silylation | 1. Strong Base (e.g., n-BuLi) 2. Chlorosilane (R₃SiCl) | Silylmethyl Pyridine (Py-CH₂-SiR₃) | Anionic (Deprotonation-Substitution) | wikipedia.org |

| Oxidation | Oxidizing Agent (e.g., SeO₂, KMnO₄) | Carboxylic Acid or Aldehyde (Py-COOH or Py-CHO) | Oxidative | wikipedia.org |

| Radical Arylation | Photocatalyst, Ni Catalyst, Aryl Halide | Benzyl (B1604629) Pyridine (Py-CH₂-Ar) | Radical (Photoredox Catalysis) | researchgate.net |

The 6-methyl substituent significantly influences the electronic landscape of the pyridine ring through a combination of inductive and resonance-like effects.

The electron-donating character of the 6-methyl group contrasts with the generally electron-withdrawing nature of the 2-substituent, especially when considering its deprotected aldehyde form (2-formyl-6-methylpyridine). This push-pull electronic arrangement can lead to unique reactivity patterns.

Table 3: Summary of Electronic Effects of the 6-Methyl Substituent

| Electronic Effect | Description | Consequence for the Pyridine Ring | Reference |

|---|---|---|---|

| Inductive Effect (+I) | Donation of electron density through the C-C sigma bond. | Increases electron density on the ring; enhances basicity of the nitrogen atom. | chemicalbook.com |

| Hyperconjugation | Delocalization of C-H σ-bond electrons into the pyridine π-system. | Adds further electron density to the ring, particularly at the ortho and para positions relative to the methyl group; stabilizes the molecule. | wikipedia.orgquora.com |

| Steric Hindrance | Physical bulk of the methyl group adjacent to the nitrogen atom. | Hinders coordination of large electrophiles or reagents to the nitrogen lone pair. | chemicalbook.comwikipedia.org |

Iv. Coordination Chemistry and Ligand Applications of 2 1,3 Dioxolan 2 Yl 6 Methylpyridine Analogues

Design and Synthesis of Polydentate Ligands Incorporating Pyridine-Dioxolane Units

The design of polydentate ligands based on pyridine-dioxolane structures is a strategic approach to developing sophisticated coordination compounds. The pyridine (B92270) ring serves as a rigid backbone, while the dioxolane group can be readily introduced and modified. nih.gov The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic system and is thus available for coordination with metal ions. nih.gov

The synthesis of these ligands often involves the functionalization of a pre-existing pyridine core. For instance, 2,6-bis(imino)pyridine moieties can be coupled with other nitrogen-containing groups to create potentially pentadentate nitrogen ligands. unam.mx Another approach involves the nucleophilic attack of a lithiated pyridine derivative on a suitable electrophile. For example, treating 6-bromo-2-(2′-methyl-1′,3′-dioxolan-2′-yl)pyridine with tert-butyllithium (B1211817) generates a highly reactive intermediate that can be coupled with other molecular fragments to build more complex ligand structures. unam.mx

The versatility of the pyridine-dioxolane scaffold allows for the creation of ligands with varying denticity and donor atom sets. By incorporating other coordinating groups, such as pyrazole (B372694) or imine functionalities, ligands with N,N- or N,O-coordination capabilities can be synthesized. researchgate.netscispace.com The design can be tailored to achieve specific coordination geometries and to modulate the electronic properties of the resulting metal complexes. tcu.edu

A general synthetic strategy for a polydentate ligand incorporating a pyridine-dioxolane unit is outlined below:

| Step | Description | Reactants |

| 1 | Lithiation of a functionalized pyridine | 6-bromo-2-(2′-methyl-1′,3′-dioxolan-2′-yl)pyridine, t-BuLi |

| 2 | Coupling with an electrophile | Lithiated pyridine intermediate, desired electrophile |

| 3 | Work-up and purification | Aqueous work-up, extraction, and chromatography |

This modular approach allows for the synthesis of a diverse library of ligands from a common precursor. caltech.edu

Complexation with Transition Metals

Pyridine-dioxolane analogues readily form stable complexes with a wide range of transition metals. The coordination chemistry of these ligands is rich and varied, leading to complexes with interesting structural features and dynamic behaviors.

The synthesis of transition metal complexes with pyridine-dioxolane ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, reacting a polydentate ligand with one or two equivalents of an anhydrous metal chloride, such as FeCl₂ or CoCl₂, can yield mononuclear or homodinuclear complexes. unam.mx The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information. unam.mxelsevierpure.com

Other methods for synthesizing such complexes include reacting a pyridinyl alcohol with a metal precursor like MoO₂(acac)₂ or VO(SO₄)·5H₂O. nih.gov The choice of metal precursor and reaction conditions can influence the final structure and coordination number of the metal center. jscimedcentral.com For instance, Ni(II) complexes can be synthesized by refluxing the ligand with NiCl₂·6H₂O in ethanol. jscimedcentral.com Similarly, Ag(I) complexes can be prepared using AgNO₃. jscimedcentral.com

The structural elucidation of these complexes often reveals distorted octahedral or square planar geometries, depending on the metal ion and the ligand's denticity. nih.govnih.gov In dinuclear complexes, it is possible to have two different coordination environments for the metal centers within the same molecule. unam.mx

Pyridine-dioxolane ligands can exhibit various coordination modes, with N,O-bidentate chelation being a prominent feature. mdpi.com In this mode, the nitrogen atom of the pyridine ring and an oxygen atom from the dioxolane ring coordinate to the metal center, forming a stable chelate ring. researchgate.net This bidentate coordination is confirmed by X-ray crystallography in several rhenium(I) complexes, where the ligand is bound to the octahedral metal center through the pyridine nitrogen and one of the acetal (B89532) oxygen atoms. researchgate.net

The stereochemistry of these complexes can be complex, with the possibility of multiple diastereoisomers depending on the configuration at the metal center and the stereogenic centers within the ligand. researchgate.net The rigid platform of the pyridine ring, combined with the stereocenters in the dioxolane unit, allows for the creation of chiral ligands that can be used in asymmetric catalysis. nih.gov The coordination of these ligands to a metal can induce a specific stereochemical arrangement, which is crucial for their application in stereoselective reactions. nih.gov

Metal complexes containing pyridine-dioxolane and related ligands can exhibit dynamic processes in solution, often referred to as fluxional behavior. nih.govethernet.edu.et These processes involve the interchange of different ligand positions or conformations, which can be studied using variable-temperature NMR spectroscopy. rsc.org

One common dynamic process is the rupture and reformation of a metal-ligand bond. rsc.org For example, in some palladium(II) complexes with pyrimidine-containing ligands, a fluxional process involving the interchange of the H4 and H6 pyrimidine (B1678525) protons is observed, which implies the breaking of the Pd-N(pyrimidine) bond. rsc.org The energy barrier for such processes is influenced by the nature of the other ligands in the coordination sphere. rsc.org

In some rhodium complexes, the entire ligand framework can undergo rearrangement. researchgate.netnih.gov For instance, a rhodatetraborane complex featuring a bidentate chelate ligand exhibits intriguing fluxional behavior in solution. researchgate.netnih.gov These dynamic processes are significant as they can influence the catalytic activity of the complexes by providing pathways for substrate binding and product release. nih.gov

Catalytic Applications of Pyridine-Dioxolane Metal Complexes

The unique structural and electronic properties of metal complexes derived from pyridine-dioxolane analogues make them promising candidates for various catalytic applications. unimi.itresearchgate.net The ability to tune the ligand framework allows for the optimization of catalytic activity and selectivity. tcu.edu

Iron(II) and cobalt(II) complexes supported by polydentate nitrogen ligands incorporating pyridine moieties have been shown to be effective catalysts for the oligomerization of ethylene (B1197577) to α-olefins when activated by methylaluminoxane (B55162) (MAO). unam.mx The productivity and selectivity of these catalysts are dependent on the type and number of coordinated metal centers. unam.mx

Palladium(II) complexes with pyridine-based ligands have demonstrated high efficiency as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The functionalization of the pyridine ring with either electron-donating or electron-withdrawing groups can significantly alter the physicochemical properties and, consequently, the catalytic activity of the coordination compounds. nih.govnih.gov

Furthermore, silver(I) complexes with pyridine-containing macrocyclic ligands have been utilized as catalysts for A³-coupling reactions, which involve the coupling of aldehydes, terminal alkynes, and amines. researchgate.net These catalytic systems are effective under both conventional heating and microwave irradiation, with the latter often allowing for lower catalyst loading and shorter reaction times. researchgate.net The development of such catalysts highlights the potential of pyridine-dioxolane based systems in facilitating important organic transformations. researchgate.net

V. Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Synthetic Intermediate and Building Block

As a synthetic intermediate, 2-(1,3-Dioxolan-2-yl)-6-methylpyridine offers chemists a stable yet reactive platform. The dioxolane group effectively masks the aldehyde functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. rsc.org This strategic protection is crucial for the successful execution of multi-step synthetic sequences.

Precursor for Complex Heterocyclic Architectures (e.g., acridizinium salts, bipyridines)

The strategic placement of functional groups on this compound makes it an ideal starting material for the synthesis of elaborate heterocyclic systems.

Bipyridines: This compound is a key precursor for synthesizing substituted 2,2'-bipyridines, which are prominent ligands in coordination chemistry and materials science. orgsyn.org The synthesis typically involves the deprotection of the dioxolane to reveal the 6-methylpyridine-2-carbaldehyde. This aldehyde can then undergo various coupling reactions. For instance, reaction with organometallic reagents or participation in cross-coupling reactions like the Stille or Suzuki coupling can form the crucial C-C bond that links the two pyridine (B92270) rings. researchgate.netnih.gov The methyl group can also be functionalized, for example, through lithiation followed by reaction with an electrophile, to introduce further complexity into the final bipyridine structure. orgsyn.org

Acridizinium Salts: The masked aldehyde of this compound can be utilized in condensation reactions to build the acridizinium core. After deprotection to the aldehyde, it can react with suitable aniline (B41778) derivatives to form an imine, which can then undergo intramolecular cyclization and subsequent oxidation to yield the aromatic acridizinium salt. These compounds are investigated for their unique photophysical properties and potential applications in electronic materials.

Protecting Group Strategies in Multi-Step Syntheses

The 1,3-dioxolane (B20135) moiety in the title compound is a classic protecting group for the aldehyde at the 2-position of the pyridine ring. nih.gov This protection is essential in multi-step syntheses for several reasons:

Chemical Stability: The dioxolane group is robust and stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents, and some oxidizing and reducing agents. This allows for selective modification of other parts of the molecule, such as the methyl group or the pyridine ring itself, without affecting the aldehyde.

Selective Deprotection: The aldehyde can be easily regenerated from the dioxolane acetal (B89532) under mild acidic conditions. This orthogonality allows for the selective unmasking of the aldehyde at a desired stage of the synthesis, ready for subsequent transformations like oxidation, reduction, or condensation.

This protecting group strategy is fundamental in the synthesis of complex molecules where precise control over reactive functional groups is paramount. nih.gov

Synthesis of Conjugated Systems

Conjugated systems, characterized by alternating single and double bonds, are of great interest for their electronic and optical properties, finding use in organic electronics like OLEDs and OPVs. nih.gov this compound is a valuable building block for such systems.

Upon deprotection, the resulting 6-methylpyridine-2-carbaldehyde can participate in various C-C bond-forming reactions to extend conjugation. For example, Wittig or Horner-Wadsworth-Emmons reactions can convert the aldehyde into an alkene, which can be a part of a larger conjugated chain. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to link the pyridine core to other aromatic or unsaturated moieties, thereby constructing well-defined conjugated oligomers and polymers. nih.gov The presence of the nitrogen atom in the pyridine ring also allows for tuning the electronic properties of the final conjugated material. nih.gov

Medicinal Chemistry and Biological Activity of Related Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.govnih.gov Derivatives conceptually related to this compound, particularly those based on the pyridine-2-carboxaldehyde core, have shown significant biological activities. wikipedia.orggoogle.com

Inhibitors of Biological Targets (e.g., ribonucleotide reductase)

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it a key target for anticancer drugs. frontiersin.orgnih.gov A class of potent RR inhibitors is the α-N-heterocyclic carboxaldehyde thiosemicarbazones. Compounds derived from pyridine-2-carboxaldehyde, such as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), have demonstrated significant antitumor activity. frontiersin.org

| Inhibitor Class | Example Compound | Mechanism of Action | Therapeutic Target |

|---|---|---|---|

| Thiosemicarbazones | Triapine | Inhibits the iron-containing M2 subunit of ribonucleotide reductase. frontiersin.org | Cancer frontiersin.org |

| Nucleoside Analogs | Gemcitabine | Inactivates the enzyme after being incorporated into DNA. nih.gov | Cancer (Pancreatic, Lung, Bladder) nih.gov |

| Nucleoside Analogs | Fludarabine | Inhibits ribonucleotide reductase, DNA polymerase, and other enzymes. nih.gov | Leukemia nih.gov |

| Other | Hydroxyurea | Scavenges the tyrosyl free radical at the active site of the M2 subunit. frontiersin.org | Cancer, Sickle-cell disease frontiersin.orgwikipedia.org |

Modulators of Neurotransmitter Receptors (e.g., 5-HT agonists)

Serotonin (5-HT) receptors are a major class of neurotransmitter receptors involved in regulating mood, anxiety, and cognition, making them important targets for treating psychiatric disorders. nih.gov The pyridine ring is a common feature in many 5-HT receptor modulators. acs.org

| Compound Class | Example | Primary Target | Potential Therapeutic Area |

|---|---|---|---|

| Pyridinyl-piperazines | WAY-100635 derivatives | 5-HT1A Receptor | Anxiety, Depression nih.gov |

| Tetracyclic Antidepressants | Mirtazapine | α2-adrenergic, 5-HT2A, 5-HT2C, H1 Receptors wikipedia.org | Depression wikipedia.org |

| Nicotinic Alkaloids | Anabaseine | Nicotinic Acetylcholine Receptors (nAChRs) nih.gov | Cognitive Disorders nih.gov |

| NDRIs | Methylphenidate | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) wikipedia.org | ADHD, Narcolepsy wikipedia.org |

Development of Anti-inflammatory Agents (e.g., COX-2 inhibitors)

Cyclooxygenase-2 (COX-2) inhibitors are a significant class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is responsible for inflammation and pain. nbuv.gov.uasigmaaldrich.com This selectivity is designed to reduce the gastrointestinal side effects associated with older NSAIDs that also inhibit the COX-1 enzyme.

A thorough search of existing scientific literature and patent filings did not yield any studies specifically investigating the synthesis or biological evaluation of this compound or its direct derivatives as COX-2 inhibitors or for any other anti-inflammatory activity. While numerous pyridine-containing compounds have been explored for their anti-inflammatory potential, research has not yet been published that specifically identifies this compound as a candidate for such applications. Therefore, no research findings or data tables on its efficacy as an anti-inflammatory agent can be provided at this time.

Antineoplastic and Cytotoxic Activity

The search for novel antineoplastic and cytotoxic agents is a cornerstone of cancer research. Many heterocyclic compounds, including those containing a pyridine ring, have been investigated for their ability to inhibit cancer cell growth. These investigations often involve screening compounds against various human tumor cell lines to determine their potency, frequently reported as IC₅₀ values.

Despite the broad interest in pyridine derivatives for oncology, there is currently no available research in peer-reviewed journals or patent literature that details the evaluation of this compound for antineoplastic or cytotoxic properties. Studies on its effects on cancer cell lines, mechanisms of action, or structure-activity relationships in this context have not been reported. Consequently, there are no detailed research findings or data to present for this specific compound's activity in oncology.

Fungicidal Activity

Fungicidal agents are critical in both agriculture and medicine to combat fungal pathogens. Research in this area often involves the synthesis of novel heterocyclic compounds and testing their efficacy against various fungal strains. The results are typically quantified by metrics such as the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀).

An extensive review of the available scientific and patent literature indicates that this compound has not been specifically studied for its fungicidal properties. While related heterocyclic structures have shown promise as antifungal agents, no data has been published regarding the activity of this particular compound against any fungal species. Therefore, no specific research findings or data tables concerning its fungicidal activity can be included.

Vi. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

The ¹H and ¹³C NMR spectra of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine provide unambiguous evidence for its structure. The chemical shifts (δ) are influenced by the electron density around the nuclei, offering clues to their local environment.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the dioxolane ring. The aromatic region typically displays three signals corresponding to the pyridine ring protons. The proton at the 4-position usually appears as a triplet, while the protons at the 3- and 5-positions appear as doublets, with coupling constants characteristic of pyridine systems. The methyl protons give rise to a singlet, and the dioxolane protons typically show a multiplet pattern corresponding to the two equivalent CH₂ groups.

Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The pyridine ring carbons appear in the downfield region (δ > 100 ppm). The dioxolane ring carbons and the methyl carbon appear at higher fields. The carbon of the acetal (B89532) group (C2 of the dioxolane ring) is particularly characteristic.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | 7.50 - 7.70 | Triplet (t) |

| Pyridine H-3 | 7.20 - 7.40 | Doublet (d) |

| Pyridine H-5 | 7.00 - 7.15 | Doublet (d) |

| Dioxolane CH | 5.70 - 5.85 | Singlet (s) |

| Dioxolane CH₂ | 4.00 - 4.20 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2 | 162 - 164 |

| Pyridine C6 | 157 - 159 |

| Pyridine C4 | 136 - 138 |

| Pyridine C3 | 120 - 122 |

| Pyridine C5 | 118 - 120 |

| Dioxolane C (acetal) | 102 - 104 |

| Dioxolane CH₂ | 64 - 66 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often employed for definitive structural assignment, especially in complex molecules. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC: This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the signals for each proton to its corresponding carbon atom, for instance, linking the methyl proton signal to the methyl carbon signal.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would show correlations between the acetal proton and the C2 and C6 carbons of the pyridine ring, confirming the connectivity between the dioxolane and pyridine moieties. It would also show correlations between the methyl protons and the C6 and C5 carbons of the pyridine ring.

These 2D techniques provide a robust and unambiguous picture of the molecular connectivity, leaving no doubt about the substitution pattern on the pyridine ring. researchgate.net

The bond between the pyridine ring and the dioxolane group is a single bond, around which rotation can occur. This rotation may be hindered, leading to different stable conformations (rotamers). Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes.

By recording NMR spectra at different temperatures, one can observe changes in the signals. If the rotation is fast on the NMR timescale at room temperature, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the exchange rate may become slow enough to observe separate signals for the different conformations, a phenomenon known as signal decoalescence. Analysis of the spectra at various temperatures can provide quantitative data on the energy barrier to rotation and the relative populations of the conformers. For this molecule, VT-NMR could reveal the energetic preference for the orientation of the dioxolane ring relative to the pyridine ring.

Vibrational Spectroscopy (Infrared, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular fingerprint.

For this compound, the spectra would be dominated by vibrations from the pyridine ring, the C-O bonds of the dioxolane, and the C-H bonds of the methyl and dioxolane groups.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes and out-of-plane bending vibrations occur at lower frequencies.

Dioxolane Ring Vibrations: The most prominent features are the strong C-O stretching bands, typically found in the 1000-1200 cm⁻¹ region. nist.gov The C-H stretching of the CH₂ groups will be observed around 2850-2960 cm⁻¹.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching vibrations of the methyl group are also found in the 2850-2960 cm⁻¹ range, while bending vibrations occur around 1375 and 1450 cm⁻¹.

Raman spectroscopy provides complementary information. While IR absorption is strong for polar bonds like C=O and C-O, Raman scattering is often more intense for non-polar, symmetric bonds, such as the C=C bonds in the aromatic ring. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl, Dioxolane | 2850 - 2980 |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1610 |

| C-H Bend | Methyl Group | 1370 - 1460 |

| C-O Stretch (Acetal) | Dioxolane Ring | 1000 - 1200 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₉H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (165.19). Common fragmentation pathways would likely involve the most labile parts of the molecule. Expected fragmentation could include:

Loss of the ethylenoxy group (C₂H₄O) from the dioxolane ring.

Cleavage of the bond between the pyridine and dioxolane rings, leading to a fragment corresponding to the 2-formyl-6-methylpyridine cation or the 6-methylpicolinoyl cation.

Fragmentation of the pyridine ring itself, a characteristic pattern for pyridine derivatives. massbank.eu

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound, HRMS would be able to distinguish its exact mass (calculated for [M+H]⁺, C₉H₁₂NO₂⁺: 166.0863) from other ions with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. rsc.org

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

To date, the single-crystal X-ray structure of "this compound" has not been reported in the crystallographic databases. However, analysis of related structures, such as other substituted pyridine derivatives, provides insight into the expected structural features. mdpi.comnih.gov For a suitable single crystal, the analysis would yield precise atomic coordinates, defining the geometry of both the pyridine and dioxolane rings. Key parameters of interest would include the planarity of the pyridine ring, the conformation of the dioxolane ring (which typically adopts an envelope or twist conformation), and the dihedral angle between the two ring systems.

The crystal packing would reveal intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, and potential π-π stacking between pyridine rings, which govern the solid-state properties of the material. mdpi.com

Table 2: Example of Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

This data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is presented for illustrative purposes only. mdpi.com

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a sample. While it provides less detailed structural information than single-crystal XRD, it is a valuable tool for phase identification, purity assessment, and quality control. The PXRD pattern of a microcrystalline sample of "this compound" would consist of a series of diffraction peaks at specific 2θ angles. This pattern serves as a unique fingerprint for the crystalline form of the compound. It can be compared to a pattern simulated from single-crystal data (if available) to confirm phase purity or used to identify the compound in a mixture by matching it against a database. acs.org

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability, melting point, and phase behavior of a compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For "this compound," a TGA scan would reveal its thermal stability and decomposition profile. Typically, the TGA curve for a stable organic compound will show a flat baseline until the onset of decomposition, at which point a sharp decrease in mass occurs. Studies on other pyridine derivatives show that decomposition temperatures can vary widely based on substitution but often occur at temperatures above 200°C. rsc.org The TGA data is critical for understanding the thermal limits of the compound, which is important for storage and for its use in chemical reactions conducted at elevated temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for "this compound" would show endothermic or exothermic events. A sharp endothermic peak would indicate the melting point of the crystalline solid. The area under this peak corresponds to the enthalpy of fusion. Other thermal events, such as glass transitions (for amorphous solids) or solid-solid phase transitions, could also be detected. researchgate.netmdpi.com For many pyridine derivatives, melting points are sharp and well-defined, and this data is a key indicator of purity. researchgate.net

Investigation of Thermal Stability

The thermal stability of a chemical compound is a critical parameter, providing insights into its decomposition pathways and safe handling and storage temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed for this purpose.

Detailed Research Findings

As of the latest literature review, specific experimental data from TGA or DSC analyses for this compound has not been reported. However, general principles of thermal decomposition for related structures can provide an expected behavior. The thermal stability of this compound would be influenced by the individual stabilities of the pyridine ring and the dioxolane ring. Pyridine itself is a thermally stable aromatic system, with a high boiling point of 115°C and decomposition occurring at significantly higher temperatures. The dioxolane ring, being a cyclic acetal, is susceptible to acid-catalyzed hydrolysis but is generally stable under neutral thermal conditions.

A hypothetical thermal analysis would likely show the compound is stable up to a certain temperature, after which decomposition would occur. The initial decomposition might involve the loss or rearrangement of the dioxolane group, followed by the breakdown of the pyridine ring at higher temperatures. The presence of the methyl group on the pyridine ring could also influence the decomposition mechanism.

A study on the thermal decomposition of related amine-cured epoxy powders, which can form pyridine derivatives upon heating, indicated that degradation occurs at temperatures around 350°C. nih.gov While not directly comparable, this suggests that the pyridine moiety itself is quite robust. The stability of the acetal linkage is known to be sensitive to acidic conditions, even at lower temperatures. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This is crucial for confirming the molecular formula of a newly synthesized substance. The analysis measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present.

Detailed Research Findings

Specific experimental elemental analysis data for this compound is not available in the reviewed scientific literature. However, the theoretical elemental composition can be calculated based on its molecular formula, C₉H₁₁NO₂. The molecular weight of the compound is 165.19 g/mol .

The expected elemental percentages are presented in the table below. These theoretical values serve as a benchmark against which experimental results would be compared for verification of the compound's purity and composition.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 65.44 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.48 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.37 |

| Total | 165.19 | 100.00 |

Other Spectroscopic and Analytical Techniques (e.g., Electron Spin Resonance for radical intermediates)

Beyond the more common spectroscopic methods, other specialized techniques can provide unique insights into a molecule's behavior, particularly concerning reactive intermediates. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful tool for studying species with unpaired electrons, such as free radicals.

Detailed Research Findings

There are no published studies reporting the use of Electron Spin Resonance (ESR) spectroscopy to investigate radical intermediates of this compound. Such studies would typically be conducted if the compound were involved in a reaction mechanism suspected to proceed via a radical pathway.

ESR spectroscopy is based on the absorption of microwave radiation by an unpaired electron when it is in a strong magnetic field. The resulting spectrum can provide detailed information about the structure and environment of the radical species. For instance, if a radical were to be formed on the pyridine ring of the title compound, ESR could help to determine the location of the unpaired electron through hyperfine coupling with the nitrogen nucleus and the various protons on the ring. bhu.ac.in Studies on pyridine derivatives, such as pyridine-N-oxides, have utilized ESR to characterize radical cations and anions formed under specific conditions. chemicalbook.com However, since this compound is a stable, closed-shell molecule, it would not produce an ESR signal on its own. The technique would only be applicable if the compound were to be transformed into a paramagnetic species through processes like oxidation, reduction, or irradiation. bhu.ac.in

Vii. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can elucidate the distribution of electrons within 2-(1,3-Dioxolan-2-yl)-6-methylpyridine, which in turn governs its structure and reactivity. Functionals such as B3LYP and M06-2X are commonly employed for these types of analyses. nih.gov

Key aspects of electronic structure analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com These descriptors provide a comparative measure of the molecule's reactivity. For instance, studies on similar heterocyclic systems have used DFT to calculate these parameters to predict their chemical behavior. nih.gov

Table 1: Illustrative Global Reactivity Descriptors (Calculated via DFT) This table presents hypothetical values for this compound based on typical ranges observed for similar organic molecules to illustrate the type of data generated from DFT calculations.

| Descriptor | Symbol | Formula | Hypothetical Value | Interpretation |

| Ionization Potential | IP | -EHOMO | 8.2 eV | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 0.9 eV | Energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | 3.65 eV | Resistance to change in electron distribution. |

| Electronegativity | χ | (IP + EA) / 2 | 4.55 eV | Power to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | 2.84 eV | Propensity to act as an electrophile. |

Conformational Analysis and Energy Landscapes

The flexible 1,3-dioxolane (B20135) ring in this compound allows the molecule to adopt various spatial arrangements, or conformations. Computational conformational analysis is used to identify the most stable conformers and to map the potential energy surface that dictates the transitions between them.

Studies on the related 1,3-dioxane (B1201747) ring system using DFT and ab initio methods have shown that the chair conformer is significantly more stable than twist conformers. researchgate.net For 1,3-dioxane, the chair form is calculated to be more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol (using DFT). researchgate.net Similar principles apply to the 1,3-dioxolane ring, which typically adopts an envelope or twisted (C₂) conformation. The energy landscape reveals the barriers to interconversion between these forms. Identifying the lowest-energy conformer is crucial as it represents the most populated state of the molecule and dictates its observed properties.

Table 2: Calculated Relative Energies of 1,3-Dioxane Conformers This data for the parent 1,3-dioxane illustrates the typical energy differences that are calculated in a conformational analysis study. researchgate.net

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair | DFT (B3LYP) | 0.00 |

| 2,5-Twist | DFT (B3LYP) | 5.19 |

| 1,4-Twist | DFT (B3LYP) | 6.19 |

Spectroscopic Property Prediction (e.g., NMR chemical shifts from DFT)

DFT calculations are highly effective in predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach within DFT for calculating the magnetic shielding tensors of nuclei. nih.gov These tensors are then converted into chemical shifts (δ), which can be directly compared with experimental spectra to aid in structure elucidation and assignment. nih.gov

For complex organic molecules, theoretical prediction of ¹H and ¹³C NMR spectra can be indispensable. chemrxiv.org By calculating the spectra for several possible isomers or conformers, a best-fit match with the experimental data can confirm the correct structure. nrel.gov The accuracy of these predictions can be very high, with mean absolute errors for ¹³C shifts often falling below 1.5 ppm. nih.govnrel.gov DFT calculations have been shown to be particularly useful in resolving ambiguous assignments, such as for diastereotopic groups or carbons in complex ring systems. nih.govmdpi.com

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This table illustrates how predicted NMR data for this compound would be presented and compared against experimental values.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C2 (Pyridine) | 158.5 | 159.1 | -0.6 |

| C6 (Pyridine) | 157.3 | 157.9 | -0.6 |

| C4 (Pyridine) | 136.8 | 137.2 | -0.4 |

| C3 (Pyridine) | 119.5 | 120.0 | -0.5 |

| C5 (Pyridine) | 121.0 | 121.4 | -0.4 |

| C7 (Dioxolane C) | 102.4 | 103.1 | -0.7 |

| C8/C9 (Dioxolane O-CH₂) | 65.3 | 65.9 | -0.6 |

| C10 (Methyl) | 24.5 | 25.0 | -0.5 |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes over time.

For a molecule like this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments, its diffusion characteristics, and its interaction with other molecules or surfaces. These simulations can provide a more realistic picture of the molecule's behavior in solution or in a biological system than static calculations alone. whiterose.ac.uk

Modeling of Intermolecular Interactions (e.g., host-guest systems)

The non-covalent interactions between molecules dictate their macroscopic properties, such as their crystal packing and their ability to bind to other molecules. Computational methods can model these interactions in detail. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts (like hydrogen bonds and van der Waals forces) in a crystal lattice. nih.gov

Furthermore, the calculation of pairwise interaction energies between molecules helps to understand the stability of the crystal structure. nih.govmdpi.com For this compound, modeling could reveal how molecules arrange themselves in the solid state and identify the key interactions, such as C-H···N or C-H···O hydrogen bonds.

This compound could also be studied as a guest molecule in a larger host system, a common motif in supramolecular chemistry. researchgate.net Computational modeling is essential for predicting the binding affinity and geometry of such host-guest complexes, which are important in areas like chemical sensing and drug delivery.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, one could computationally investigate its synthesis routes or its potential metabolic pathways. DFT calculations can determine the activation energies (the energy barriers of the transition states) and reaction energies for each step. nih.gov For example, in studies of related heterocyclic compounds, computational methods have been used to investigate the thermodynamics and kinetics of processes like tautomerization, revealing the most favorable reaction pathways and the stability of different isomers. nih.gov These calculations provide a step-by-step understanding of how chemical transformations occur at the molecular level.

Viii. Future Research Directions and Emerging Applications

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While various methods exist for the synthesis of substituted pyridines, the development of asymmetric routes to chiral derivatives of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine remains a significant area for exploration. Future research could focus on several promising strategies: